3-Chloro-2,4,6-trifluorobenzoic acid
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Overview
Description
3-Chloro-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,6-trifluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 2,4,6-trifluorobenzoic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Chloro-2,4,6-trifluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trifluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Chloro-2,4,5-trifluorobenzoic acid
- 2,4,6-Trifluorobenzoic acid
- 2,3,6-Trifluorobenzoic acid
Comparison: 3-Chloro-2,4,6-trifluorobenzoic acid is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other trifluorobenzoic acid derivatives. For example, the presence of chlorine at the 3-position can influence the compound’s reactivity in substitution reactions, making it different from 2,4,5-trifluorobenzoic acid .
Properties
IUPAC Name |
3-chloro-2,4,6-trifluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWHVAYBHJSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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